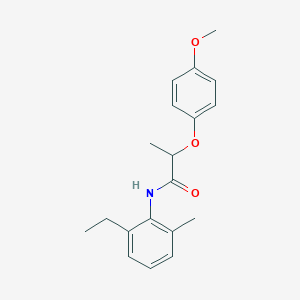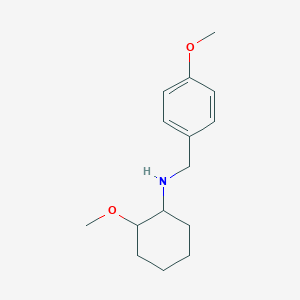![molecular formula C17H17ClN2O2 B5209279 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as A-836,339, is a potent and selective CB2 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
A-836,339 selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. A-836,339 has been shown to inhibit pro-inflammatory cytokine production and activate anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of A-836,339 is its high selectivity for the CB2 receptor, which allows for specific targeting of immune cells and the regulation of inflammation and pain. However, one limitation of A-836,339 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of A-836,339. One direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is the development of more soluble analogs of A-836,339 for improved experimental administration. Additionally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 in humans could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, A-836,339 is a potent and selective CB2 receptor agonist that has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammation, pain, and neurodegenerative disorders. While there are limitations to its experimental use, there are several future directions for the study of A-836,339 that could lead to its potential clinical use.
Synthesemethoden
The synthesis of A-836,339 involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine to form N-[2-(4-chlorophenyl)ethyl]-4-methylbenzylamine. The second step is the reaction of the intermediate product with ethylenediamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. A-836,339 has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)16(21)19-11-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDELZGYGKVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-[2-(4-chlorophenyl)ethyl]-N'-p-tolyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

amine oxalate](/img/structure/B5209236.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)